Cas no 1346539-43-2 (5-Bromo-3-cyano-2-(difluoromethyl)pyridine)
5-Bromo-3-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-cyano-2-(difluoromethyl)pyridine
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- Inchi: 1S/C7H3BrF2N2/c8-5-1-4(2-11)6(7(9)10)12-3-5/h1,3,7H
- InChI Key: TUGAVOGNSHOHMO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)F)C(C#N)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 1.9
- Topological Polar Surface Area: 36.7
5-Bromo-3-cyano-2-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022992-250mg |
5-Bromo-3-cyano-2-(difluoromethyl)pyridine |
1346539-43-2 | 97% | 250mg |
$666.40 | 2022-04-03 | |
| Alichem | A023022992-500mg |
5-Bromo-3-cyano-2-(difluoromethyl)pyridine |
1346539-43-2 | 97% | 500mg |
$970.20 | 2022-04-03 | |
| Alichem | A023022992-1g |
5-Bromo-3-cyano-2-(difluoromethyl)pyridine |
1346539-43-2 | 97% | 1g |
$1,831.20 | 2022-04-03 |
5-Bromo-3-cyano-2-(difluoromethyl)pyridine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5-Bromo-3-cyano-2-(difluoromethyl)pyridine
5-Bromo-3-cyano-2-(difluoromethyl)pyridine: A Comprehensive Overview
The compound 5-Bromo-3-cyano-2-(difluoromethyl)pyridine, identified by the CAS No. 1346539-43-2, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, cyano, and difluoromethyl groups. These substituents contribute to its distinct chemical properties and reactivity, making it a valuable compound in research and development.
The synthesis of 5-Bromo-3-cyano-2-(difluoromethyl)pyridine involves a series of carefully designed reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity and yield. Researchers have also explored alternative synthetic pathways to optimize the process, reducing costs and minimizing environmental impact.
5-Bromo-3-cyano-2-(difluoromethyl)pyridine exhibits remarkable stability under various reaction conditions, making it suitable for use in demanding chemical processes. Its electronic properties, influenced by the electron-withdrawing cyano and bromine groups, enhance its reactivity in certain transformations. This has led to its application in the synthesis of complex heterocyclic compounds, which are of great interest in drug discovery and materials science.
In recent studies, the compound has been utilized as an intermediate in the construction of bioactive molecules. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, has been extensively explored. These reactions enable the formation of diverse structures with potential therapeutic applications. For instance, derivatives of 5-Bromo-3-cyano-2-(difluoromethyl)pyridine have shown promise as inhibitors of key enzymes involved in cancer progression.
The difluoromethyl group attached to the pyridine ring introduces additional functionality to the molecule. This group can undergo various transformations, including fluorination and deprotection reactions, expanding the versatility of the compound. Recent research has focused on leveraging this group to create novel fluorinated compounds with unique properties.
5-Bromo-3-cyano-2-(difluoromethyl)pyridine also plays a role in materials science, particularly in the development of advanced materials for electronic applications. Its ability to form stable coordination complexes with transition metals has been exploited in the synthesis of metalloorganic frameworks (MOFs) and other functional materials.
In conclusion, 5-Bromo-3-cyano-2-(difluoromethyl)pyridine, CAS No. 1346539-43-2, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in organic synthesis, drug discovery, and materials science. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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